molecular formula C16H15NOS B2398621 benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797028-57-9

benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No.: B2398621
CAS No.: 1797028-57-9
M. Wt: 269.36
InChI Key: RIIKDEGYBBWEMK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a complex organic compound that features a benzo[b]thiophene moiety and an azabicyclo[3.2.1]octane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[b]thiophene core followed by the introduction of the azabicyclo[3.2.1]octane moiety. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophen-2-yl ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .

Scientific Research Applications

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is unique due to its specific combination of the benzo[b]thiophene core and the azabicyclo[3.2.1]octane moiety. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKDEGYBBWEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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